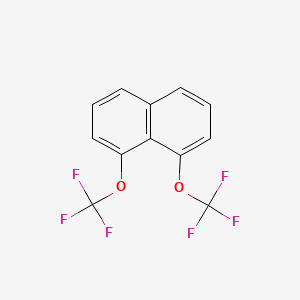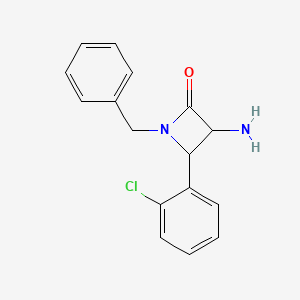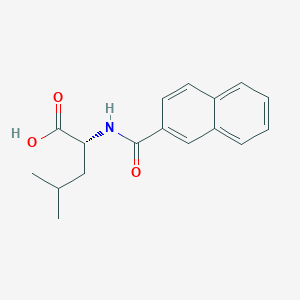
N-(Naphthalene-2-carbonyl)-D-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Naphthamido)-4-methylpentanoic acid is a chiral compound with a unique structure that includes a naphthalene ring and an amido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylamine and ®-4-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the naphthylamine and the carboxylic acid. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-(2-Naphthamido)-4-methylpentanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Naphthamido)-4-methylpentanoic acid can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Naphthamido)-4-methylpentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ®-2-(2-Naphthamido)-4-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of ®-2-(2-Naphthamido)-4-methylpentanoic acid.
4-Methylpentanoic Acid: Another precursor used in the synthesis.
Uniqueness
®-2-(2-Naphthamido)-4-methylpentanoic acid is unique due to its chiral nature and the presence of both a naphthalene ring and an amido group. This combination of features makes it particularly valuable in the synthesis of chiral drugs and materials with specific properties.
Eigenschaften
CAS-Nummer |
215301-33-0 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(2R)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1 |
InChI-Schlüssel |
OUFRSVLEPMEAJD-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


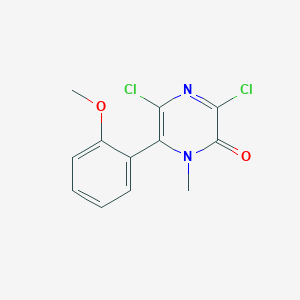
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
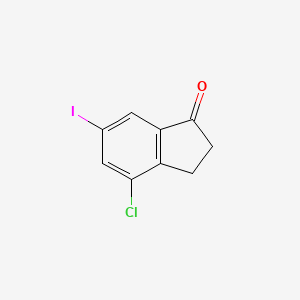
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
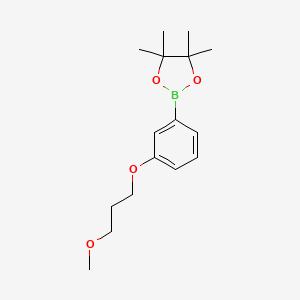
![tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15063235.png)
![8-Methyl-3-[(phenylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15063248.png)
![tert-Butyl 2-(tert-butyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15063254.png)
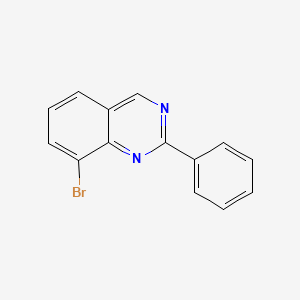
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
